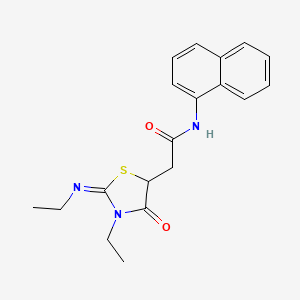

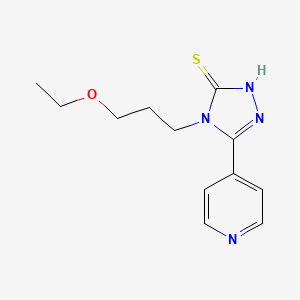

![molecular formula C21H26ClFN6O2 B2859900 7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 838874-06-9](/img/structure/B2859900.png)

7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Without specific information or references, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves multiple steps, each requiring specific reagents and conditions. The 2-chloro-6-fluorobenzyl and 4-ethylpiperazin-1-ylmethyl groups would likely be introduced in separate steps, possibly through nucleophilic substitution or coupling reactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich purine ring and the electron-withdrawing halogens on the benzyl group. The compound could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens might increase its density and boiling point compared to other similar-sized organic compounds .Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Potential

Studies have explored derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones for their potential psychotropic activity, particularly focusing on their affinity for serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These compounds have been investigated for antidepressant and anxiolytic properties, with some demonstrating significant activity in animal models. The modifications in the purine structure, such as the introduction of hydrophobic substituents, have been pivotal in achieving potent ligand activities for these receptors (Chłoń-Rzepa et al., 2013).

Antimycobacterial Activity

Purine derivatives with specific substitutions have also shown potential as antimycobacterial agents. Research has identified that certain substituents in the purine core can significantly inhibit the growth of Mycobacterium tuberculosis, with low toxicity toward mammalian cells. This suggests a promising avenue for the design of new drugs targeting tuberculosis, emphasizing the role of purine modifications in enhancing bioactivity and selectivity (Braendvang & Gundersen, 2007).

Analgesic and Anti-inflammatory Properties

Further research has delved into the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. These studies highlight the potential of purine derivatives in developing new analgesic and anti-inflammatory agents. The pharmacological evaluation of these compounds revealed their significant activity in vivo models, opening new perspectives for the treatment of pain and inflammation (Zygmunt et al., 2015).

properties

IUPAC Name |

7-[(2-chloro-6-fluorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClFN6O2/c1-4-27-8-10-28(11-9-27)13-17-24-19-18(20(30)26(3)21(31)25(19)2)29(17)12-14-15(22)6-5-7-16(14)23/h5-7H,4,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBUZNPVUFNIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

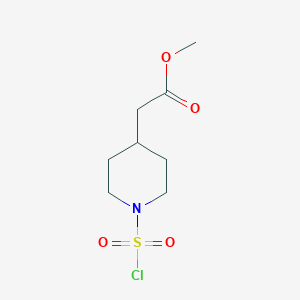

![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)

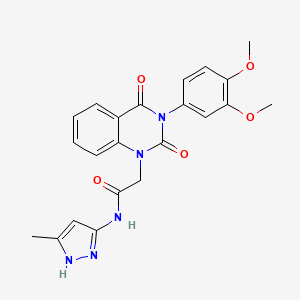

![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)

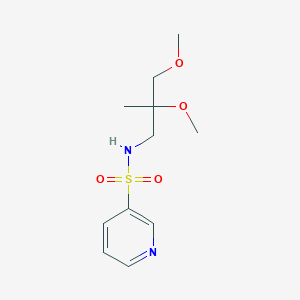

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2859831.png)

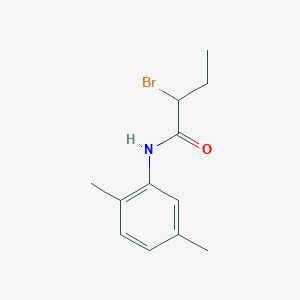

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2859833.png)

![2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B2859835.png)

![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2859839.png)

![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)